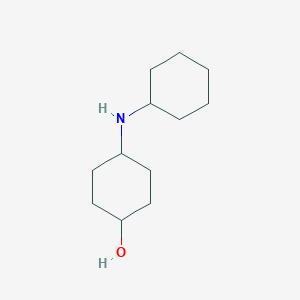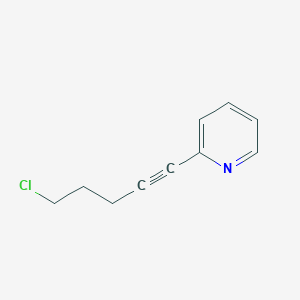
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid
Übersicht
Beschreibung
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a carboxylic acid functional group at the 8th position and two methyl groups at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline with a suitable carboxylating agent can yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction can produce 2,2-dimethyl-1,2,3,4-tetrahydroquinoline-8-methanol .
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid: Lacks the methyl groups at the 2nd position, which may affect its chemical properties and reactivity
Uniqueness
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two methyl groups at the 2nd position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-6-8-4-3-5-9(11(14)15)10(8)13-12/h3-5,13H,6-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
RKNUMFRMJVIELS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(N1)C(=CC=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Thieno[2,3-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-](/img/structure/B8603661.png)


![[2-(4-Bromobutoxy)ethyl]benzene](/img/structure/B8603681.png)





![Allyl 2-amino-6-chloro-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8603749.png)

